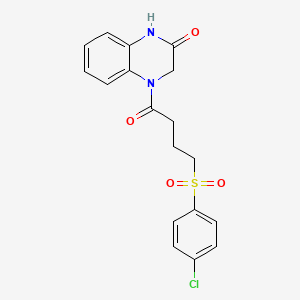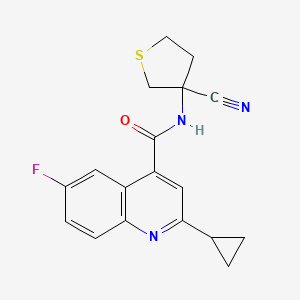
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. The compound is known for its antibacterial properties and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division. The compound binds to the active site of these enzymes, thereby preventing their activity and leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide has been shown to have minimal toxicity in mammalian cells and has been well-tolerated in animal studies. The compound has also been shown to have low potential for drug interactions, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide is its broad-spectrum antibacterial activity, making it a potential candidate for the treatment of multiple bacterial infections. However, the compound's limited solubility in aqueous solutions can pose challenges in its formulation and administration.
Zukünftige Richtungen
Future research on N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide could focus on its potential application in combination therapy for the treatment of bacterial infections and cancer. Additionally, studies could be conducted to optimize the compound's solubility and pharmacokinetic properties for improved efficacy and safety in clinical settings.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide involves the reaction of 6-fluoro-2-methyl-8-(3-(methylthio)-1H-1,2,4-triazol-1-yl)-1,2-dihydroquinoline-4(3H)-one with 2-cyclopropyl-4-(4-fluorophenyl)-3-oxobutanoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then further reacted with cyanogen bromide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide has been extensively studied for its antibacterial properties. It has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compound has also been studied for its potential application in cancer treatment, as it has been shown to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-12-3-4-15-13(7-12)14(8-16(21-15)11-1-2-11)17(23)22-18(9-20)5-6-24-10-18/h3-4,7-8,11H,1-2,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOEXPDISRBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)NC4(CCSC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
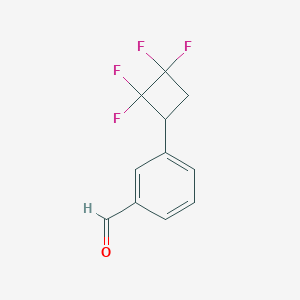
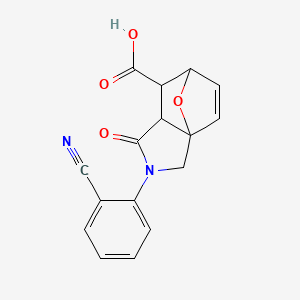
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
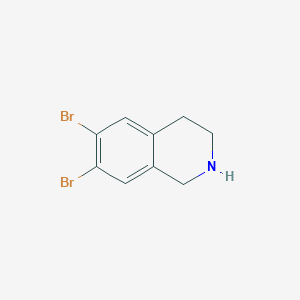

![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)

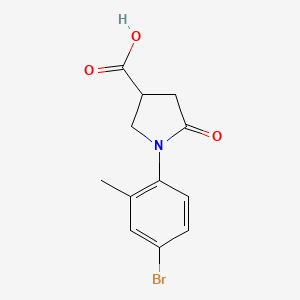
![(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2899129.png)
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)
